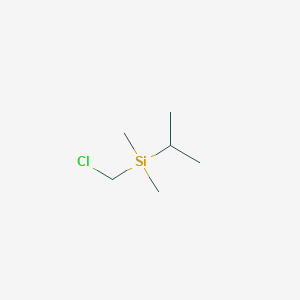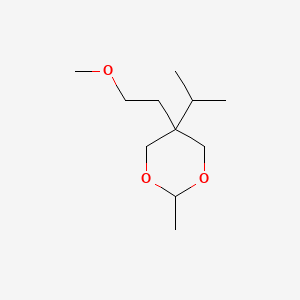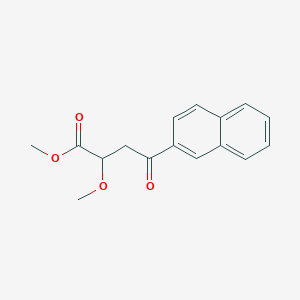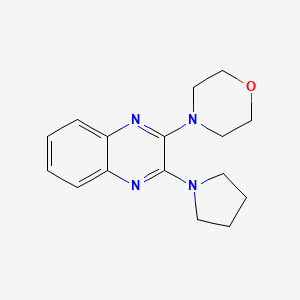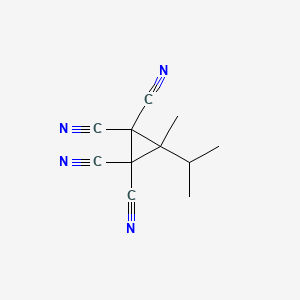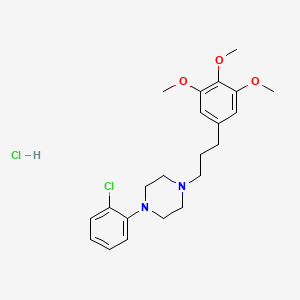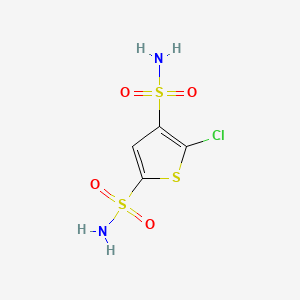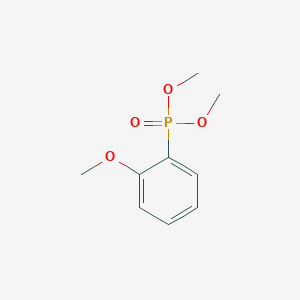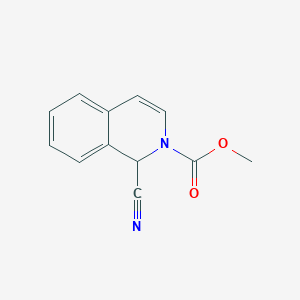
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the nitration of 1-cyanoisoquinoline 2-oxide using potassium nitrate and sulfuric acid, which yields nitro derivatives . The reaction conditions, such as the concentration of sulfuric acid and temperature, play a crucial role in determining the yield and selectivity of the products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 1-cyanoisoquinoline 2-oxide yields 5- and 6-nitro derivatives .
科学研究应用
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active isoquinolines.
Industry: May be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are common for isoquinoline derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1-cyanoisoquinoline 2-oxide: Shares a similar structure and undergoes similar nitration reactions.
Isoquinoline 2-oxide: Another related compound with similar chemical properties.
Uniqueness
Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
17954-40-4 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
methyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-7-6-9-4-2-3-5-10(9)11(14)8-13/h2-7,11H,1H3 |
InChI 键 |
JMBHYLOJQVEUHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C=CC2=CC=CC=C2C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
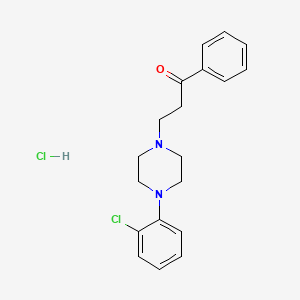
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


